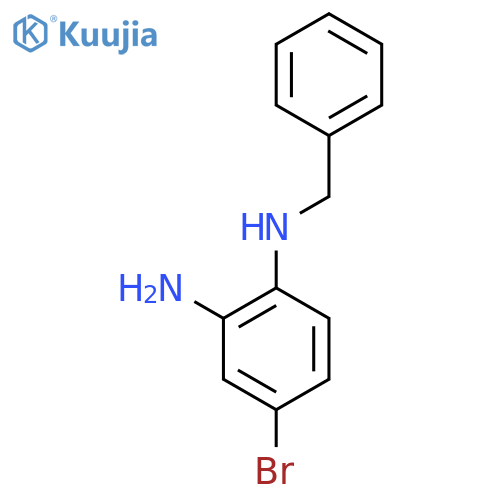

Cas no 37814-05-4 (2-Benzylamino-5-bromoaniline)

2-Benzylamino-5-bromoaniline 化学的及び物理的性質

名前と識別子

-

- 2-BENZYLAMINO-5-BROMOANILINE

- N1-benzyl-4-bromobenzene-1,2-diamine

- AR2597

- 1-N-benzyl-4-bromobenzene-1,2-diamine

- N1-Benzyl-4-bromo-benzene-1,2-diamine

- Z3319

- 2-Benzylamino-5-bromoaniline

-

- MDL: MFCD11187040

- インチ: 1S/C13H13BrN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2

- InChIKey: HGKNQQUGXPWHBT-UHFFFAOYSA-N

- SMILES: BrC1C=CC(=C(C=1)N)NCC1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 204

- トポロジー分子極性表面積: 38

- XLogP3: 3.4

じっけんとくせい

- Color/Form: Solid

2-Benzylamino-5-bromoaniline Security Information

- Signal Word:Warning

- 危害声明: H302;H315;H319;H335

- Warning Statement: P261;P305+P351+P338

- 储存条件:Room temperature

2-Benzylamino-5-bromoaniline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB308011-250 mg |

2-Benzylamino-5-bromoaniline; 95% |

37814-05-4 | 250mg |

€380.10 | 2023-04-26 | ||

| abcr | AB308011-1g |

2-Benzylamino-5-bromoaniline, 95%; . |

37814-05-4 | 95% | 1g |

€857.10 | 2025-02-15 | |

| 1PlusChem | 1P00I7WU-250mg |

N1-Benzyl-4-bromobenzene-1 |

37814-05-4 | 95% | 250mg |

$264.00 | 2023-12-17 | |

| Ambeed | A631626-1g |

N1-Benzyl-4-bromobenzene-1,2-diamine |

37814-05-4 | 95% | 1g |

$507.0 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241999-250mg |

N1-Benzyl-4-bromobenzene-1,2-diamine |

37814-05-4 | 95% | 250mg |

¥1927.00 | 2024-05-16 | |

| TRC | B412780-100mg |

2-Benzylamino-5-Bromoaniline |

37814-05-4 | 100mg |

$ 250.00 | 2022-06-07 | ||

| AstaTech | AR2597-5/G |

2-BENZYLAMINO-5-BROMOANILINE |

37814-05-4 | 95% | 5g |

$1541 | 2023-09-16 | |

| AstaTech | AR2597-0.25/G |

2-BENZYLAMINO-5-BROMOANILINE |

37814-05-4 | 95% | 0.25g |

$206 | 2023-09-16 | |

| AstaTech | AR2597-1/G |

2-BENZYLAMINO-5-BROMOANILINE |

37814-05-4 | 95% | 1g |

$514 | 2023-09-16 | |

| TRC | B412780-10mg |

2-Benzylamino-5-Bromoaniline |

37814-05-4 | 10mg |

$ 50.00 | 2022-06-07 |

2-Benzylamino-5-bromoaniline 関連文献

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

2-Benzylamino-5-bromoanilineに関する追加情報

2-Benzylamino-5-bromoaniline (CAS No. 37814-05-4): A Comprehensive Overview of Properties and Applications

2-Benzylamino-5-bromoaniline (CAS 37814-05-4) is an important organic intermediate with growing significance in pharmaceutical and specialty chemical industries. This brominated aromatic amine compound features a unique molecular structure combining benzylamino and bromoaniline moieties, making it valuable for various synthetic applications. Recent trends in medicinal chemistry have increased interest in such functionalized aniline derivatives, particularly for developing novel therapeutic agents.

The compound's molecular formula C13H13BrN2 and molecular weight of 277.16 g/mol give it distinct physicochemical properties. Researchers appreciate its moderate solubility in common organic solvents like ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), while showing limited water solubility. These characteristics make 2-benzylamino-5-bromoaniline particularly useful in multi-step organic syntheses where selective solubility is required.

Current market analysis shows growing demand for 2-benzylamino-5-bromoaniline as a building block in pharmaceutical research. The compound serves as a precursor in synthesizing various heterocyclic compounds, including potential kinase inhibitors and antimicrobial agents. With the pharmaceutical industry's focus on targeted therapies, the bromine substitution pattern in this molecule offers valuable opportunities for structure-activity relationship studies.

From a synthetic chemistry perspective, 2-benzylamino-5-bromoaniline demonstrates interesting reactivity patterns. The primary amine group can participate in condensation reactions, while the aromatic bromine allows for various cross-coupling reactions. These features align with current research trends in transition metal-catalyzed reactions and C-H activation methodologies, making this compound valuable for developing new synthetic protocols.

Quality specifications for 2-benzylamino-5-bromoaniline typically require high purity levels (>98%) for research applications. Advanced analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are employed to verify the compound's identity and purity. The growing emphasis on quality control in chemical manufacturing has increased the importance of reliable characterization methods for such intermediates.

Environmental and safety considerations for handling 2-benzylamino-5-bromoaniline follow standard laboratory protocols for aromatic amines. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended. Storage typically occurs under ambient conditions in tightly sealed containers protected from light, following good chemical storage practices.

The commercial availability of 2-benzylamino-5-bromoaniline has expanded in recent years to meet research demands. Suppliers often provide the compound in various quantities, from gram-scale for laboratory use to kilogram quantities for process development. Pricing trends reflect the compound's position as a specialty intermediate, with costs varying based on purity levels and order volumes.

Future applications of 2-benzylamino-5-bromoaniline may include its use in material science and organic electronics. The compound's aromatic structure and functional groups suggest potential as a building block for conducting polymers or organic semiconductors. These emerging applications align with global interest in sustainable materials and green chemistry initiatives.

Analytical challenges associated with 2-benzylamino-5-bromoaniline include developing robust methods for trace impurity detection. Researchers are exploring advanced chromatographic techniques coupled with mass spectrometry to address these challenges. These developments support the pharmaceutical industry's need for thorough characterization of synthetic intermediates.

Regulatory aspects of 2-benzylamino-5-bromoaniline production and use follow standard chemical industry guidelines. Manufacturers must comply with REACH regulations in Europe and similar chemical control laws in other regions. The compound's status as a research chemical means most applications fall under laboratory use exemptions, though proper safety data sheets (SDS) are required for commercial distribution.

In conclusion, 2-benzylamino-5-bromoaniline (CAS 37814-05-4) represents an important synthetic intermediate with diverse applications in pharmaceutical research and specialty chemical synthesis. Its unique structural features and reactivity profile continue to attract interest from researchers exploring new drug discovery pathways and organic synthesis methodologies. As chemical research evolves toward more complex molecular architectures, compounds like 2-benzylamino-5-bromoaniline will likely maintain their relevance in scientific innovation.

37814-05-4 (2-Benzylamino-5-bromoaniline) Related Products

- 2228918-53-2(1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol)

- 112206-56-1(2,6-Dichloro-a-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide)

- 2171678-96-7(2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid)

- 2580191-07-5(2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

- 1226439-87-7(2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide)

- 852376-81-9(6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine)

- 1185293-13-3(1-ethyl-3-methyl-1h-pyrazol-4-ylamine dihydrochloride)

- 54640-82-3(2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrile)

- 1892342-38-9(tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate)

- 2287281-98-3(4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole)